Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a chemical compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Condensation Reactions: It can react with aldehydes to form hydrazones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Aldehydes: For condensation reactions to form hydrazones.
Major Products Formed
The major products formed from these reactions include substituted hydrazinecarboxylates and hydrazones, which are intermediates in the synthesis of various pharmaceuticals and other organic compounds .
Scientific Research Applications
Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the synthesis of potential drug candidates, including HIV-1 protease inhibitors.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate involves its ability to form covalent bonds with target molecules. This reactivity is primarily due to the presence of the chloroacetyl group, which can undergo nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 2-(chloroacetyl)hydrazinecarboxylate include:
Tert-butyl carbazate: A precursor in the synthesis of this compound.
Hydrazinecarboxylates: A class of compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the chloroacetyl group with the stability provided by the tert-butyl carbazate moiety. This combination makes it a valuable reagent in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[(2-chloroacetyl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQOXCHVJUDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.